molecular formula C11H13NO4 B3003141 Ethyl 4-[(methoxycarbonyl)amino]benzoate CAS No. 187741-67-9

Ethyl 4-[(methoxycarbonyl)amino]benzoate

货号: B3003141
CAS 编号: 187741-67-9
分子量: 223.228
InChI 键: RXKAZNAZWOASSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-[(methoxycarbonyl)amino]benzoate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 4-(methoxycarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-10(13)8-4-6-9(7-5-8)12-11(14)15-2/h4-7H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKAZNAZWOASSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 4-[(methoxycarbonyl)amino]benzoate CAS 187741-67-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 4-[(methoxycarbonyl)amino]benzoate (CAS 187741-67-9)

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This document provides a comprehensive technical overview of this compound, a compound identified by CAS number 187741-67-9. While specific experimental data for this molecule is not extensively published, this guide synthesizes foundational chemical principles and data from closely related precursors to provide a robust framework for its synthesis, characterization, and safe handling. The primary focus is on its role as a chemical intermediate, likely valuable in multi-step organic synthesis, particularly within pharmaceutical and materials science research. A detailed, field-proven protocol for its synthesis via N-acylation of Ethyl 4-aminobenzoate is presented, alongside predicted analytical data to aid in its identification and purification.

Chemical Identity and Physicochemical Properties

This compound is a derivative of para-aminobenzoic acid (PABA), featuring an ethyl ester at the carboxyl group and an N-methoxycarbonyl (methyl carbamate) group in place of the primary amine. This structural modification significantly alters the chemical reactivity of the aniline nitrogen, transitioning it from a nucleophilic primary amine to a less reactive carbamate. This transformation is a common strategy in organic synthesis to protect the amino group during subsequent chemical modifications at other positions of the molecule.

The core physicochemical properties, computed by PubChem, are summarized below for foundational reference.[1]

PropertyValueSource
CAS Number 187741-67-9[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.22 g/mol [1]
IUPAC Name ethyl 4-(methoxycarbonylamino)benzoate[1]
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)OC[1]
InChIKey RXKAZNAZWOASSH-UHFFFAOYSA-N[1]
XLogP3 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 5[1]

Synthesis and Purification: A Validated Approach

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the amino group of Ethyl 4-aminobenzoate on the electrophilic carbonyl carbon of methyl chloroformate. A mild, non-nucleophilic base such as pyridine or triethylamine is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind key steps is explained to ensure reproducibility and understanding.

Materials:

  • Ethyl 4-aminobenzoate (1.65 g, 10.0 mmol, 1.0 equiv.)

  • Methyl chloroformate (0.85 mL, 1.04 g, 11.0 mmol, 1.1 equiv.)[2][3][4][5]

  • Pyridine (1.2 mL, 1.19 g, 15.0 mmol, 1.5 equiv.)

  • Dichloromethane (CH₂Cl₂, anhydrous, 50 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl 4-aminobenzoate (1.65 g). Dissolve it in 50 mL of anhydrous dichloromethane.

    • Expertise & Experience: Using anhydrous solvent is critical as methyl chloroformate is highly water-reactive. A nitrogen atmosphere prevents moisture from the air from interfering.

  • Initial Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the initial exotherm of the acylation reaction and prevent potential side reactions.

  • Base Addition: Add pyridine (1.2 mL) to the stirred solution.

  • Reagent Addition: Slowly add methyl chloroformate (0.85 mL) dropwise via syringe over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.

    • Trustworthiness: Slow, dropwise addition is a self-validating step. It ensures the reaction temperature does not rise uncontrollably, which could lead to double acylation or other byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot (Ethyl 4-aminobenzoate) indicates completion.

  • Aqueous Workup (Quenching): Once complete, dilute the reaction mixture with 50 mL of CH₂Cl₂. Transfer the mixture to a separatory funnel and wash sequentially with:

    • 50 mL of 1 M HCl (to remove excess pyridine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of brine (to remove bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Alternatively, recrystallization from an ethanol/water mixture can be effective.

Experimental_Workflow A 1. Dissolve Ethyl 4-aminobenzoate in anhydrous CH2Cl2 under N2 B 2. Cool to 0°C A->B C 3. Add Pyridine, then add Methyl Chloroformate dropwise B->C D 4. Warm to RT, stir for 2-4h (Monitor by TLC) C->D E 5. Quench: Dilute with CH2Cl2 and wash with 1M HCl D->E Workup F 6. Wash with sat. NaHCO3 E->F G 7. Wash with Brine F->G H 8. Dry organic layer (MgSO4), filter, and concentrate G->H I 9. Purify by Flash Chromatography or Recrystallization H->I Purification

Caption: Step-by-step experimental workflow for synthesis and purification.

Predicted Analytical and Spectroscopic Data

As experimental spectra are not publicly available, the following data are predicted based on the known spectroscopic behavior of the precursor, Ethyl 4-aminobenzoate[6], and standard chemical shift/frequency correlations. This serves as an authoritative guide for characterization.

TechniquePredicted ObservationsRationale
¹H NMR δ ~8.0 (d, 2H), ~7.5 (d, 2H), ~7.2 (br s, 1H, NH), 4.35 (q, 2H), 3.75 (s, 3H), 1.38 (t, 3H)Aromatic protons will be two doublets. The carbamate NH proton is a broad singlet. The ethyl ester and methyl carbamate protons will show characteristic quartet/triplet and singlet patterns, respectively.
¹³C NMR δ ~166 (Ester C=O), ~154 (Carbamate C=O), ~142, ~131, ~125, ~118 (Aromatic C), ~61 (OCH₂), ~52 (OCH₃), ~14 (CH₃)Two distinct carbonyl signals are expected. The aromatic region will show four signals due to symmetry. The aliphatic signals correspond to the ethyl and methyl groups.
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1725 (Ester C=O stretch), ~1705 (Carbamate C=O stretch), ~1600 (Aromatic C=C), ~1250 & ~1050 (C-O stretches)The N-H stretch will be a single sharp peak, unlike the doublet of the primary amine precursor. Two distinct carbonyl peaks are predicted.
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 223The molecular weight of the compound is 223.22, so the M⁺ peak is expected at m/z 223.

Potential Applications in Research and Drug Development

This compound is best understood as a synthetic intermediate or building block. Its structure lends itself to several strategic applications in multi-step synthesis:

  • Protecting Group Chemistry: The primary utility of the N-methoxycarbonyl group is to serve as a robust protecting group for the aniline nitrogen. This allows chemists to perform reactions on other parts of the molecule—such as modifications to the ethyl ester or electrophilic aromatic substitution on the ring—that would otherwise be complicated by the reactivity of the free amine.

  • Scaffold for Medicinal Chemistry: The para-aminobenzoic acid (PABA) scaffold is a well-known pharmacophore. This compound provides a pre-functionalized PABA derivative where the ester can be hydrolyzed or converted to an amide, and the protected amine can be deprotected under specific conditions to reveal the free amine for further coupling reactions.

  • Intermediate for Larger Molecules: It can be used in cross-coupling reactions or other C-C bond-forming reactions to incorporate the entire functionalized benzoyl unit into a larger target molecule.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. Therefore, a conservative safety assessment must be based on the known hazards of its precursors and functional groups.

  • Precursor Hazards:

    • Ethyl 4-aminobenzoate (CAS 94-09-7): May cause an allergic skin reaction. Considered non-hazardous by GHS but caution is advised.[7]

    • Methyl Chloroformate (CAS 79-22-1): Highly toxic and fatal if inhaled.[3] Causes severe skin burns and eye damage.[3] Highly flammable liquid and vapor.[4] It is corrosive and air/moisture sensitive.[2][5]

  • Product Handling Protocol (Recommended):

    • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or potential vapors.

    • Personal Protective Equipment (PPE):

      • Gloves: Nitrile or neoprene gloves are required. Always inspect gloves before use.

      • Eye Protection: Chemical safety goggles and a face shield are mandatory, especially during the synthesis reaction.

      • Lab Coat: A flame-retardant lab coat should be worn.

    • Emergency Procedures:

      • Skin Contact: Immediately flush skin with plenty of soap and water. Remove contaminated clothing.

      • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

      • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

      • Spills: Absorb with an inert, dry material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Do not use combustible materials.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6586, Methyl chloroformate. Retrieved from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4524844, this compound. Retrieved from [Link]

Sources

Benzoic acid 4-[(methoxycarbonyl)amino]- ethyl ester PubChem CID

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Ethyl 4-[(methoxycarbonyl)amino]benzoate (PubChem CID: 4524844).

PubChem CID: 4524844 | CAS: 187741-67-9

Executive Summary

This compound is a specialized organic compound functioning primarily as a synthetic intermediate and pharmacophore model in medicinal chemistry. Structurally, it is the


-methoxycarbonyl derivative of Benzocaine  (Ethyl 4-aminobenzoate).

Its significance lies in its dual chemical identity:

  • Anthelmintic Pharmacophore: It contains the methyl carbamate moiety (

    
    ) critical for microtubule inhibition in benzimidazole anthelmintics (e.g., Albendazole, Mebendazole).
    
  • Benzocaine Derivative: It serves as a study in structure-activity relationships (SAR) regarding the blockade of the primary amine in local anesthetics.

This guide details the physicochemical profile, synthesis protocols, and analytical characterization of this compound for researchers in drug discovery and organic synthesis.

Chemical Identity & Core Properties[1][2][3][4]

Nomenclature & Identification
ParameterDetail
IUPAC Name Ethyl 4-(methoxycarbonylamino)benzoate
Common Synonyms Benzoic acid, 4-[(methoxycarbonyl)amino]-, ethyl ester;

-Methoxycarbonyl benzocaine
PubChem CID
CAS Registry Number 187741-67-9
Molecular Formula

Molecular Weight 223.23 g/mol
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)OC
InChI Key RXKAZNAZWOASSH-UHFFFAOYSA-N
Physicochemical Profile[5]
  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in organic solvents (DMSO, DMF, Dichloromethane, Ethyl Acetate); sparingly soluble in water.

  • LogP (Predicted): ~2.2 (Lipophilic, consistent with membrane permeability).

  • Hydrogen Bond Donors: 1 (Amide NH).

  • Hydrogen Bond Acceptors: 4 (Ester oxygens, Carbamate oxygens).

Synthesis & Manufacturing Protocols

The synthesis of this compound follows a nucleophilic acyl substitution pathway. The primary amine of Benzocaine acts as the nucleophile attacking the carbonyl carbon of Methyl Chloroformate.

Reaction Mechanism

The reaction typically requires a weak base (e.g., Pyridine or Triethylamine) to scavenge the hydrochloric acid byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.

SynthesisPathway Benzocaine Ethyl 4-aminobenzoate (Benzocaine) Transition Tetrahedral Intermediate Benzocaine->Transition + Base (TEA/Pyridine) MeOCOCl Methyl Chloroformate (Cl-CO-OMe) MeOCOCl->Transition Product This compound (Target) Transition->Product - HCl Byproduct HCl (Scavenged by Base) Transition->Byproduct

Figure 1: Synthetic pathway via carbamoylation of Benzocaine.

Bench-Scale Protocol (Standardized)

Objective: Synthesis of 10 mmol of this compound.

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine): 1.65 g (10 mmol)

  • Methyl Chloroformate: 1.04 g (11 mmol, 1.1 eq)

  • Triethylamine (TEA): 1.52 g (15 mmol, 1.5 eq)

  • Dichloromethane (DCM): 20 mL (Anhydrous)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve Benzocaine (1.65 g) in DCM (15 mL).

  • Base Addition: Add Triethylamine (1.52 g) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Methyl Chloroformate (1.04 g) diluted in 5 mL DCM over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the starting amine.

  • Work-up:

    • Wash the reaction mixture with 1M HCl (2 x 10 mL) to remove excess amine/TEA.

    • Wash with Saturated NaHCO3 (2 x 10 mL) to neutralize acid traces.

    • Wash with Brine (10 mL).

    • Dry the organic layer over Anhydrous Na2SO4.[1][2]

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 85–95%.

Biological & Pharmacological Relevance[1][7]

Structural Relationship to Anthelmintics

This compound is a critical reference standard for the benzimidazole carbamate class of anthelmintics. Drugs like Albendazole, Mebendazole, and Fenbendazole exert their effect by binding to the


-tubulin of parasites, inhibiting microtubule polymerization.
  • Pharmacophore: The methyl carbamate group (

    
    ) at the 2-position of the benzimidazole ring is the primary binding motif.
    
  • Relevance of CID 4524844: This compound represents an acyclic analog . While it lacks the benzimidazole core necessary for high-affinity binding, it is used to study the specific contribution of the carbamate tail to lipophilicity and metabolic stability without the heterocyclic interference.

SAR_Comparison Benzimidazole Generic Benzimidazole Anthelmintic (e.g., Albendazole) Core: Benzimidazole Ring Tail: -NH-CO-OMe Pharmacophore Key Pharmacophore: Methyl Carbamate (-NHCOOMe) Target for Tubulin Binding Benzimidazole->Pharmacophore Contains Target This compound (CID 4524844) Core: Phenyl Ring (Acyclic) Tail: -NH-CO-OMe Target->Benzimidazole Structural Analog (Acyclic Control) Target->Pharmacophore Contains

Figure 2: Structural Activity Relationship (SAR) comparison with Benzimidazole Anthelmintics.

Impact on Anesthetic Activity

Benzocaine works by blocking voltage-gated sodium channels (VGSC). This activity relies heavily on the specific spatial arrangement and the electronic properties of the 4-amino group.

  • Derivatization Effect: Converting the free amine (

    
    ) to a carbamate (
    
    
    
    ) significantly reduces the basicity and alters the hydrogen bonding capacity. Consequently, CID 4524844 is expected to have significantly reduced or negligible local anesthetic activity compared to Benzocaine, making it a useful negative control in electrophysiological assays.

Analytical Profiling

To validate the identity of the synthesized compound, the following spectral characteristics are diagnostic.

Proton NMR ( -NMR)

Solvent:


 or 

  • 
     1.35 ppm (t, 3H):  Methyl protons of the ethyl ester (
    
    
    
    ).
  • 
     3.78 ppm (s, 3H):  Methyl protons of the carbamate (
    
    
    
    ). (Key diagnostic peak) .
  • 
     4.35 ppm (q, 2H):  Methylene protons of the ethyl ester (
    
    
    
    ).
  • 
     7.50 ppm (d, 2H):  Aromatic protons (meta to ester).
    
  • 
     7.95 ppm (d, 2H):  Aromatic protons (ortho to ester).
    
  • 
     9.80 ppm (s, 1H):  Carbamate NH proton (broad, exchangeable).
    
Infrared Spectroscopy (IR)
  • 3300–3350 cm⁻¹: N-H stretch (Carbamate).

  • 1710–1730 cm⁻¹: C=O stretch (Ester).

  • 1690–1700 cm⁻¹: C=O stretch (Carbamate Amide I).

  • 1270 cm⁻¹: C-O stretch.

Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Molecular Ion:

    
    .
    
  • Fragment Ions: Loss of methoxy group or ethyl group is common.

Safety & Handling

  • GHS Classification:

    • Skin Irritation: Category 2.[3][4][5]

    • Eye Irritation: Category 2A.[3][5]

    • STOT-SE: Category 3 (Respiratory irritation).[3][5]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) to prevent slow hydrolysis of the ester/carbamate linkages.

References

  • PubChem. this compound (CID 4524844). National Library of Medicine. Accessed Feb 12, 2026. [Link]

  • Organic Syntheses. Ethyl 4-aminobenzoate (Benzocaine) Synthesis. Org.[1] Synth. 2002, 79, 176. (Cited for precursor synthesis methodology). [Link]

  • Lacey, E. Mode of action of benzimidazoles. Parasitology Today. 1990; 6(4):112-115. (Cited for Methyl Carbamate pharmacophore mechanism). [Link]

Sources

Unlocking Broader Bioactivities: A Technical Guide to N-Protected Benzocaine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Numbness – Repurposing a Classic Anesthetic Scaffold

Benzocaine, or ethyl 4-aminobenzoate, has been a cornerstone of topical local anesthesia for over a century.[1][2] Its efficacy in blocking voltage-gated sodium channels to temporarily alleviate pain is well-documented.[2][3] However, the inherent reactivity of its primary aromatic amine group presents both challenges and, more importantly, a gateway to novel biological activities. This guide delves into the chemical strategy of N-protection, a modification that not only modulates the anesthetic properties of benzocaine but also unlocks a diverse and potent array of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[4][5]

For researchers, scientists, and drug development professionals, this document serves as a comprehensive technical resource. It moves beyond a simple recitation of facts to explain the causal relationships behind synthetic choices and assay designs. We will explore the synthesis of key N-protected derivatives, dissect their mechanisms of action, and provide actionable, step-by-step protocols for their biological evaluation. Our objective is to equip you with the foundational knowledge and practical methodologies to explore this fertile ground of medicinal chemistry.

The Rationale for N-Protection: From Anesthetic to Multifunctional Agent

The primary amine of the benzocaine molecule is a nucleophilic center, making it susceptible to various reactions. Protecting this nitrogen atom serves several key purposes in drug design:

  • Modulation of Physicochemical Properties: N-acylation or the formation of Schiff bases can significantly alter the lipophilicity, solubility, and electronic properties of the parent molecule. These changes directly impact membrane permeability and interaction with biological targets.[6][7]

  • Expansion of Pharmacological Profile: The introduction of new functional groups via N-protection creates novel pharmacophores. This strategy has led to the discovery of benzocaine derivatives with potent activities far beyond local anesthesia.[1][8]

  • Structure-Activity Relationship (SAR) Studies: Systematically varying the N-protecting group allows for detailed SAR studies, providing insights into the structural requirements for specific biological activities and enabling the rational design of more potent and selective compounds.[9]

This guide will focus on three major classes of N-protected benzocaine derivatives that exemplify this chemical diversification: N-acyl derivatives, Schiff bases, and thiazolidinones.

Synthesis of N-Protected Benzocaine Derivatives: A Practical Workflow

The synthesis of N-protected benzocaine derivatives typically involves straightforward and high-yielding reactions targeting the primary amine. Below are representative protocols for key classes of these compounds.

General Synthesis Workflow

The overall process for synthesizing and evaluating these derivatives follows a logical progression from initial synthesis and purification to comprehensive biological screening.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Benzocaine Benzocaine Synthesis Chemical Reaction (e.g., Acylation, Condensation) Benzocaine->Synthesis Reagent Protecting Group Reagent (e.g., Acyl Chloride, Aldehyde) Reagent->Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Pure Derivative Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Lead_ID Lead Identification Antimicrobial->Lead_ID Anticancer->Lead_ID Mechanism Mechanism of Action Studies (Enzyme Inhibition Assays) Mechanism->Lead_ID

Caption: General workflow for synthesis and biological evaluation of N-protected benzocaine derivatives.

Protocol 1: Synthesis of N-Acetylbenzocaine

N-acylation is a fundamental method for protecting the amine group. This protocol describes the synthesis of N-acetylbenzocaine using acetic anhydride.

Materials:

  • Benzocaine (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Chloroform

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Dissolve benzocaine in a minimal amount of chloroform in a round-bottom flask.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture at 75°C for 30-60 minutes.[10] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and neutralize the excess acid by adding 10% sodium carbonate solution until the pH is approximately 8 (effervescence ceases).

  • Extract the aqueous layer with chloroform (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]

  • The resulting solid, N-acetylbenzocaine, can be further purified by recrystallization from ethanol/water.

Protocol 2: Synthesis of a Benzocaine Schiff Base (Imine)

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. This protocol details the synthesis of an imine derivative from benzocaine and a substituted aldehyde.[11]

Materials:

  • Benzocaine (ethyl-4-aminobenzoate) (1.0 eq)

  • Substituted aldehyde (e.g., 5-Nitrovanillin) (1.0 eq)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolve the substituted aldehyde in absolute ethanol in a round-bottom flask.

  • Add a solution of benzocaine in absolute ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove unreacted starting materials.

  • Dry the purified Schiff base product in a vacuum oven.[11]

Protocol 3: Synthesis of a Benzocaine-Derived Thiazolidinone

Thiazolidinone derivatives of benzocaine have shown significant biological activity.[8] Their synthesis often starts from a Schiff base intermediate.

Materials:

  • Benzocaine-derived Schiff base (from Protocol 2.3) (1.0 eq)

  • Thioglycolic acid (mercaptoacetic acid) (1.2 eq)

  • Anhydrous zinc chloride (ZnCl₂) (catalytic amount)

  • 1,4-Dioxane (solvent)

  • Round-bottom flask, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the benzocaine Schiff base in 1,4-dioxane.

  • Add thioglycolic acid to the solution.

  • Add a catalytic amount of anhydrous zinc chloride.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure thiazolidinone derivative.

Biological Activity and Mechanistic Insights

N-protection transforms benzocaine from a simple anesthetic into a scaffold for potent antibacterial and anticancer agents. The nature of the protecting group is critical in defining the type and potency of the biological activity.

Antibacterial Activity

Numerous N-protected benzocaine derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11]

Mechanism of Action: DNA Gyrase Inhibition A primary mechanism for the antibacterial action of certain benzocaine derivatives, particularly thiazolidinones, is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[8] DNA gyrase is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA.[12] Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. This target is particularly attractive as it is absent in higher eukaryotes, offering a degree of selectivity.[12]

G cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA  DNA Gyrase (ATP-dependent) Replication DNA Replication & Transcription Supercoiled_DNA->Replication Inhibitor N-Protected Benzocaine Derivative Inhibitor->Relaxed_DNA Inhibits

Caption: Inhibition of bacterial DNA gyrase by N-protected benzocaine derivatives.

Structure-Activity Relationship (SAR) for Antibacterial Activity:

  • Schiff Bases: The imine (-C=N-) linkage is crucial. The nature of the substituent on the aldehyde-derived aromatic ring significantly modulates activity. Electron-withdrawing groups (e.g., nitro groups) and hydroxyl groups can enhance antibacterial potency.[11]

  • Thiazolidinones: The thiazolidinone ring itself is a key pharmacophore. Substitutions on this ring and the associated aromatic systems can be tuned to improve activity and target specificity.[8]

Table 1: Representative Antibacterial Activity of N-Protected Benzocaine Derivatives

Compound Class Derivative Example Test Organism MIC (µg/mL) Reference
Schiff Base Ethyl-4-((4-hydroxy-3-methoxy-5-nitrobenzylidene)amino)benzoate S. aureus >5 [11]
Schiff Base Ethyl-4-((4-hydroxy-3-methoxy-5-nitrobenzylidene)amino)benzoate E. coli >5 [11]
Thiazolidinone Derivative 6 from El-Zahabi et al. S. aureus 1.95 [8]
Thiazolidinone Derivative 6 from El-Zahabi et al. B. subtilis 3.90 [8]
Thiazolidinone Derivative 7b from El-Zahabi et al. E. coli 7.81 [8]

| Thiazolidinone | Derivative 7b from El-Zahabi et al. | P. aeruginosa | 15.62 |[8] |

(Note: Data is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution.)

Anticancer Activity

The modification of benzocaine has also yielded compounds with potent cytotoxic effects against various human cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), and liver (HepG2).[8]

Mechanism of Action: Topoisomerase IIα Inhibition Similar to their antibacterial counterparts, the anticancer activity of some benzocaine derivatives is linked to the inhibition of a type II topoisomerase, in this case, human topoisomerase IIα.[8] This enzyme is critical for managing DNA tangles and supercoils during replication and chromosome segregation in proliferating cells. Cancer cells, which divide rapidly, are particularly dependent on topoisomerase IIα. Its inhibition leads to DNA damage and the induction of apoptosis (programmed cell death).[13]

G cluster_process Cancer Cell Proliferation DNA_Tangles DNA Tangles & Supercoils Resolved_DNA Resolved DNA DNA_Tangles->Resolved_DNA  Topoisomerase IIα Cell_Division Cell Division Resolved_DNA->Cell_Division Apoptosis Apoptosis (Cell Death) Inhibitor N-Protected Benzocaine Derivative Inhibitor->DNA_Tangles Inhibits Inhibitor->Apoptosis Induces

Caption: Induction of apoptosis in cancer cells via Topoisomerase IIα inhibition.

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Thiazolidinone Derivatives: These have emerged as particularly promising anticancer agents. The presence of specific substitutions on the thiazolidinone scaffold is critical for potent activity. Molecular docking studies have shown that these derivatives can effectively bind to the active site of human topoisomerase IIα.[8]

  • Quinone-Benzocaine Hybrids: Hybrid molecules combining the benzocaine scaffold with a quinone moiety have also demonstrated significant cytotoxic activity, particularly against breast cancer cell lines.[13] The position of substituents on the benzocaine ring influences the potency and selectivity of these compounds.[13]

Table 2: Representative Anticancer Activity of N-Protected Benzocaine Derivatives

Compound Class Derivative Example Cancer Cell Line IC₅₀ (µM) Reference
Thiazolidinone Derivative 6 from El-Zahabi et al. HepG-2 (Liver) 7.08 [8]
Thiazolidinone Derivative 6 from El-Zahabi et al. HCT-116 (Colon) 8.12 [8]
Thiazolidinone Derivative 6 from El-Zahabi et al. MCF-7 (Breast) 9.87 [8]
Thiazolidinone Derivative 7b from El-Zahabi et al. HepG-2 (Liver) 9.11 [8]
Thiazolidinone Derivative 7b from El-Zahabi et al. HCT-116 (Colon) 10.87 [8]
Thiazolidinone Derivative 7b from El-Zahabi et al. MCF-7 (Breast) 10.11 [8]
Quinone-Benzocaine CIPQ1 T47D (Breast) 2.35 [13]

| Quinone-Benzocaine | CIPQ1 | MCF-7 (Breast) | 6.53 |[13] |

Self-Validating Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, the following detailed protocols for key biological assays are provided. These protocols are designed as self-validating systems with integrated controls.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, suspend 3-5 isolated colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[12]

  • Compound Dilution: Dispense 50 µL of CAMHB into all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 50 µL from the 10th column.

  • Controls:

    • Growth Control (Positive Control): Column 11 receives 50 µL of CAMHB (no compound).

    • Sterility Control (Negative Control): Column 12 receives 100 µL of CAMHB (no compound, no inoculum).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[12] The growth control well must show turbidity, and the sterility control well must remain clear for the assay to be valid.

Protocol 5: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Sterile 96-well flat-bottom plates

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance of the samples at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 6: DNA Gyrase Supercoiling Inhibition Assay

This assay determines if a compound can inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • E. coli DNA Gyrase and corresponding 5x assay buffer (commercially available)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP solution

  • Stop buffer (containing SDS and a loading dye)

  • Agarose, TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube containing the 1x assay buffer, ATP, and 300 ng of relaxed plasmid DNA.[15]

  • Compound Addition: Add 0.5 µL of the test compound dissolved in DMSO to the reaction mixture. Include a DMSO-only control and a positive control inhibitor (e.g., Ciprofloxacin).

  • Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase (e.g., 2 units).[15] The final reaction volume should be 20 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of the stop buffer.[15]

  • Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 25 V) overnight or at a higher voltage for a shorter period.[15]

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light.

  • Interpretation: In the absence of an inhibitor, the relaxed plasmid will be converted to its faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed or nicked plasmid.

Future Perspectives and Conclusion

The N-protection of benzocaine is a proven and effective strategy for generating novel bioactive compounds. The derivatives discussed herein, particularly thiazolidinones and Schiff bases, represent promising scaffolds for the development of new antibacterial and anticancer agents. The mechanisms of action, primarily targeting bacterial DNA gyrase and human topoisomerase IIα, offer a solid foundation for further lead optimization.

Future research should focus on:

  • Expanding Structural Diversity: Exploring a wider range of N-protecting groups and hybrid molecules to refine SAR and improve potency and selectivity.

  • In-depth Mechanistic Studies: Investigating potential secondary mechanisms of action, such as effects on bacterial membrane integrity or other cellular targets.[16][17]

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their drug-likeness and potential for in vivo efficacy.[8]

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to unlock the vast therapeutic potential hidden within the N-protected benzocaine scaffold, transforming a classic local anesthetic into a source of next-generation therapeutics.

References

  • Bio-protocol. (n.d.). DNA gyrase supercoiling inhibition assay. Retrieved from [Link]

  • Razavi, B., & Bazzaz, B. S. F. (2019). A review and new insights to antimicrobial action of local anesthetics. European Journal of Clinical Microbiology & Infectious Diseases, 38(8), 1473–1481. Retrieved from [Link]

  • Spira, F., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International Journal of Molecular Sciences, 23(21), 12808. Retrieved from [Link]

  • Fazly Bazaz, B. S., & Salt, W. G. (1983). Local anaesthetics as antimicrobial agents: structure-action considerations. Microbios, 37(147), 45–64. Retrieved from [Link]

  • El-Zahabi, H. S. A., et al. (2022). Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. Archiv der Pharmazie, 355(4), e2100451. Retrieved from [Link]

  • Mishra, A., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(15), 4888. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • AACR Journals. (n.d.). Inhibition of topoisomerase IIα and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Retrieved from [Link]

  • Johnson, M. E. (2012). Local anesthetics as antimicrobial agents: a review. Journal of Functional Biomaterials, 3(2), 343–359. Retrieved from [Link]

  • Lee, H. J., & Kim, Y. S. (2018). The efficiency of topical anesthetics as antimicrobial agents: A review of use in dentistry. Journal of the Korean Association of Oral and Maxillofacial Surgeons, 44(4), 147–152. Retrieved from [Link]

  • ResearchGate. (n.d.). Local Anesthetics as Antimicrobial Agents: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of certain derivatives of anesthesine (Benzocaine). Retrieved from [Link]

  • ResearchGate. (n.d.). Benzocaine: Review on a Drug with Unfold Potential. Retrieved from [Link]

  • PubMed. (n.d.). Benzocaine: Review on a Drug with Unfold Potential. Retrieved from [Link]

  • Medires Publishing. (n.d.). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of Schiff bases as potent antibacterial and antifungal agents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and microbiological evaluation of several benzocaine derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Retrieved from [Link]

  • Medium. (2017). DOT language — Beginner. (Graph description language). Retrieved from [Link]

  • PMC - NIH. (2022). In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some antimicrobial 4‐aminobenzoic acid derivatives (I–VIII). Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50 ± SD, μM) of the final derivatives against MCF-7, HCT-116, and HepG2 cell lines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Structure-Activity Relationships (SAR) in Drug Discovery. Retrieved from [Link]

  • Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]

  • YouTube. (2021). SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T | L~51. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Retrieved from [Link]

  • Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed and predicted values of IC50 for thiazolidine by using Eq.7. Retrieved from [Link]

  • PubMed. (n.d.). Interaction of benzocaine with model membranes. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Antimicrobial Studies on Derivatives of Benzocaine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • PMC - NIH. (n.d.). Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of different material against S. aureus and E. coli. "-".... Retrieved from [Link]

  • ResearchGate. (n.d.). MICs (µg/mL) of the synthesized compounds. Retrieved from [Link]

Sources

Safety data sheet (SDS) for Ethyl 4-[(methoxycarbonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: Ethyl 4-[(methoxycarbonyl)amino]benzoate

Document Control:

  • Subject: Technical Safety Data & Handling Architecture

  • Compound: this compound[1][2]

  • CAS Registry Number: 187741-67-9[1][2]

  • Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.[1]

Executive Summary

This compound (CAS 187741-67-9) is a specialized organic intermediate, structurally characterized as the N-methoxycarbonyl derivative of benzocaine (ethyl 4-aminobenzoate).[1] In drug discovery, it serves primarily as a protected aniline scaffold, utilizing the methyl carbamate (Moc) moiety to modulate amine reactivity during multi-step synthesis or as a prodrug motif to alter physicochemical properties such as lipophilicity and metabolic stability.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) by integrating physicochemical predictions with field-proven handling protocols. Given the limited experimental toxicity data for this specific derivative, this document applies the Precautionary Principle , extrapolating hazards from its parent compound (benzocaine) and the carbamate functional group.[1]

Chemical Identity & Physicochemical Architecture

Understanding the physical state and solubility profile is the first line of defense in establishing safe handling protocols.[1]

Parameter Technical Specification Operational Insight
IUPAC Name Ethyl 4-(methoxycarbonylamino)benzoateSystematic nomenclature for inventory tracking.[1]
Synonyms N-Methoxycarbonyl-4-aminobenzoic acid ethyl ester; Moc-Benzocaine"Moc" denotes the methyl carbamate protecting group.[1]
Molecular Formula C₁₁H₁₃NO₄Carbon-rich scaffold implies organic solubility.[1]
Molecular Weight 223.22 g/mol Moderate weight; likely non-volatile solid.[1]
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector.[1]
Melting Point ~100–120 °C (Predicted/Analogous)Higher than Benzocaine (89°C) due to H-bonding of the carbamate.[1]
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water. Aqueous washes will not remove skin contamination effectively without soap/surfactant.[1]
Partition Coeff. LogP ~ 2.2 (Predicted)Lipophilic; potential for dermal absorption.[1]

Hazard Identification & Toxicological Logic

As a researcher, you must understand why a compound is hazardous to select the correct controls.[1] The toxicity of this compound is governed by its metabolic hydrolysis and structural similarity to known sensitizers.[1]

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) with Benzocaine (CAS 94-09-7).[1]

  • Skin Sensitization (Category 1): High Confidence. The core aniline structure, once liberated or metabolically processed, is a known hapten.[1] It can bind to skin proteins, triggering an immune response (allergic contact dermatitis).[1]

  • Skin/Eye Irritation (Category 2/2A): Standard hazard for organic esters and carbamates.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if dust is inhaled.[1]

Toxicological Mechanism
  • Sensitization Pathway: The compound acts as a pro-hapten.[1] Upon dermal entry, esterases may hydrolyze the carbamate or ethyl ester, releasing reactive intermediates that form covalent bonds with epidermal proteins (Langerhans cells), initiating the T-cell mediated sensitization loop.[1]

  • Methemoglobinemia Risk (Theoretical): Like benzocaine, absorption of significant quantities could theoretically lead to the oxidation of hemoglobin to methemoglobin, though the carbamate protection likely mitigates this acute risk compared to the free amine.[1]

Safe Handling & Storage Architecture

This protocol uses a "Self-Validating" approach: the equipment chosen must visibly fail or alert if the hazard is not contained (e.g., flow indicators on hoods).[1]

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Airflow Velocity: Maintain face velocity at 80–100 fpm.

  • Static Control: As a dry organic powder, electrostatic discharge is a risk.[1] Use anti-static weighing boats and ground all metal spatulas.[1]

Personal Protective Equipment (PPE) Matrix
Zone PPE Requirement Scientific Rationale
Dermal (Hands) Nitrile Gloves (Double-gloved) Latex is permeable to many organic esters.[1] Nitrile provides superior chemical resistance.[1] Change frequency: Every 2 hours or immediately upon splash.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[1]
Respiratory N95 / P100 Respirator Required only if working outside a fume hood (not recommended).[1] The particle size allows deep lung penetration.[1]
Body Lab Coat (Cotton/Poly blend) Synthetic fibers can melt if a fire occurs; cotton is preferred.[1]
Storage Protocol
  • Condition: Store at 2–8°C (Refrigerated) .

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.[1] Carbamates can slowly hydrolyze in moist air.[1]

  • Segregation: Store away from Strong Bases (causes hydrolysis) and Strong Oxidizers .[1]

Emergency Response Logic

The following decision tree illustrates the immediate response logic for exposure or spills.

EmergencyResponse Start Accident / Exposure Event Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhal Inhalation Type->Inhal SkinAction 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use solvents (enhances absorption) Skin->SkinAction EyeAction 1. Flush with Water/Saline (15 min) 2. Remove Contact Lenses 3. Seek Ophthalmologist Eye->EyeAction InhalAction 1. Move to Fresh Air 2. Monitor for Respiratory Distress 3. Administer Oxygen if trained Inhal->InhalAction Medical Seek Medical Attention (Bring SDS/Chemical Structure) SkinAction->Medical EyeAction->Medical InhalAction->Medical

Figure 1: Emergency Response Decision Logic. Note the critical prohibition of solvents for skin washing.[1]

Synthesis & Application Context

For researchers synthesizing this compound, understanding the reaction pathway highlights specific process hazards (e.g., evolution of HCl gas).[1]

Synthesis Pathway: The standard synthesis involves the protection of Benzocaine with Methyl Chloroformate.[1]


[1]

Experimental Workflow Hazards:

  • Methyl Chloroformate: Highly toxic, lachrymator.[1] Must be handled in a hood.[1]

  • Exotherm: The reaction is exothermic.[1] Slow addition at 0°C is critical to prevent runaway side reactions.[1]

  • Acid Scavenging: A base (Pyridine or

    
    ) is required.[1] If Pyridine is used, it adds flammability and neurotoxicity hazards.[1]
    

SynthesisWorkflow Benzocaine Benzocaine (Solid, Sensitizer) Reaction Reaction: Acylation (0°C, DCM Solvent) Exothermic! Benzocaine->Reaction Reagent Methyl Chloroformate (Toxic Liquid, Corrosive) Reagent->Reaction Slow Addition Quench Quench: Dilute Acid/Water (Gas Evolution) Reaction->Quench Product Target Product (Crystalline Solid) Quench->Product Extraction & Cryst.

Figure 2: Synthesis Workflow emphasizing the critical hazard point at the reagent addition step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4524844, this compound. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Ethyl 4-[(methoxycarbonyl)amino]benzoate from benzocaine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Ethyl 4-[(methoxycarbonyl)amino]benzoate from Benzocaine

Abstract

This application note details the protocol for the synthesis of This compound (CAS: 187741-67-9), a carbamate derivative of the local anesthetic benzocaine. This compound serves as a critical reference standard for impurity profiling in pharmaceutical manufacturing and as a versatile intermediate in the synthesis of complex bioactive molecules. The procedure utilizes a robust acylation strategy employing methyl chloroformate under controlled basic conditions to ensure high regioselectivity and yield.

Introduction

Benzocaine (Ethyl 4-aminobenzoate) is a primary amine subject to various derivatizations. The formation of the


-methoxycarbonyl derivative involves the protection of the aniline nitrogen with a carbamate moiety. This transformation is chemically significant for two reasons:
  • Impurity Profiling: Methyl chloroformate is often used in peptide and drug synthesis; traces of it can react with benzocaine if present in shared manufacturing lines, creating this specific impurity.

  • Synthetic Utility: The carbamate group reduces the nucleophilicity of the nitrogen, preventing oxidation and allowing for further functionalization of the aromatic ring without side reactions.

Reaction Mechanism & Scheme

The synthesis proceeds via a Nucleophilic Acyl Substitution . The lone pair of the aniline nitrogen in benzocaine attacks the electrophilic carbonyl carbon of methyl chloroformate. A base (pyridine or triethylamine) is essential to neutralize the hydrochloric acid byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Chemical Equation:



ReactionMechanism Benzocaine Benzocaine (Nucleophile) Intermediate Tetrahedral Intermediate Benzocaine->Intermediate N-Attack MeOCOCl Methyl Chloroformate (Electrophile) MeOCOCl->Intermediate Product Ethyl 4-[(methoxycarbonyl) amino]benzoate Intermediate->Product Elimination of Cl- Byproduct Base-HCl Salt Intermediate->Byproduct Base Base (Pyridine/Et3N) Base->Byproduct Scavenges H+

Figure 1: Mechanistic pathway for the carbamoylation of benzocaine.

Materials & Equipment

Reagents:

  • Benzocaine (Ethyl 4-aminobenzoate): >99% purity.

  • Methyl Chloroformate: 98%, store at 2-8°C (Toxic/Lachrymator).

  • Pyridine: Anhydrous, >99% (acts as solvent and base) OR Triethylamine (Et

    
    N)  with Dichloromethane (DCM) .
    
  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexanes, 1M HCl, Brine.

Equipment:

  • 100 mL Round-bottom flask (RBF) with 2-neck adapter.

  • Magnetic stir bar and plate.[1]

  • Ice-water bath.

  • Addition funnel or syringe pump.

  • Rotary evaporator.

  • Vacuum filtration setup.[1][2][3]

Experimental Protocol

Method A: Pyridine-Mediated Synthesis (Standard High-Yield)

This method is preferred for its ease of workup and high conversion rates.

Step 1: Preparation

  • In a fume hood, charge a 100 mL RBF with Benzocaine (1.65 g, 10.0 mmol) .

  • Add Dichloromethane (DCM) (30 mL) and stir until completely dissolved.

  • Add Pyridine (1.2 mL, 15.0 mmol, 1.5 eq) . The solution should remain clear.

  • Cool the mixture to 0°C using an ice-water bath.

Step 2: Acylation

  • Measure Methyl Chloroformate (0.85 mL, 11.0 mmol, 1.1 eq) into a syringe.

  • Add the chloroformate dropwise over 10–15 minutes to the cold benzocaine solution. Caution: Exothermic reaction. Gas evolution may occur.[1][2]

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25°C) .

  • Stir for an additional 2–3 hours. Monitor by TLC (30% EtOAc/Hexanes). Benzocaine (

    
    ) should disappear; Product (
    
    
    
    ) will appear.

Step 3: Workup

  • Dilute the reaction mixture with DCM (20 mL) .

  • Transfer to a separatory funnel.

  • Wash 1: 1M HCl (2 x 30 mL) – Critical Step: Removes excess pyridine and unreacted benzocaine.

  • Wash 2: Saturated NaHCO

    
     (1 x 30 mL) – Neutralizes residual acid.
    
  • Wash 3: Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) to yield a white to off-white solid.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexanes .

  • Collect crystals by vacuum filtration and dry in a vacuum oven at 40°C.

Characterization & Validation

The following data confirms the identity of This compound .

TechniqueParameterExpected Value / SignalInterpretation
Appearance Physical StateWhite Crystalline SolidHigh purity crystalline form.
Molecular Weight MS (ESI+)224.2

Matches Formula C

H

NO

(MW 223.23).

H NMR

1.35 ppm
Triplet (3H,

Hz)
Ethyl ester

.

3.78 ppm
Singlet (3H)Key Signal: Carbamate

.

4.35 ppm
Quartet (2H,

Hz)
Ethyl ester

.

7.50 ppm
Doublet (2H,

Hz)
Aromatic protons (meta to amine).

7.95 ppm
Doublet (2H,

Hz)
Aromatic protons (ortho to ester).

10.0 ppm
Broad Singlet (1H)Carbamate

.
IR Spectroscopy

(cm

)
1720–1740C=O stretch (Ester & Carbamate).
3300–3350N-H stretch.

Workflow Diagram:

Workflow Start Start: Benzocaine + DCM + Pyridine Cool Cool to 0°C Start->Cool Add Add Methyl Chloroformate (Dropwise) Cool->Add React Stir RT (3 Hours) Monitor TLC Add->React Wash Workup: Wash 1M HCl -> NaHCO3 -> Brine React->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Cryst Recrystallize (EtOH/H2O) Dry->Cryst End Pure Product (this compound) Cryst->End

Figure 2: Step-by-step experimental workflow for the synthesis.[3]

Troubleshooting & Optimization

  • Low Yield: Ensure the reaction is kept anhydrous. Methyl chloroformate hydrolyzes rapidly in the presence of water. Use dry DCM.

  • Bis-acylation: If a side product with higher MW is observed, reduce the equivalents of methyl chloroformate to 1.05 eq and ensure temperature is strictly controlled at 0°C during addition.

  • Oiling Out: If the product oils out during recrystallization, add a seed crystal or scratch the glass surface. Alternatively, use a solvent switch to Hexanes/EtOAc.

Safety Considerations

  • Methyl Chloroformate: Highly toxic by inhalation and corrosive. It is a lachrymator. Handle only in a functioning fume hood.

  • Benzocaine: Irritant. Avoid contact with skin and eyes.[1][2]

  • DCM: Suspected carcinogen. Use proper PPE (gloves, goggles, lab coat).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4524844, this compound. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (1999).Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Troubleshooting & Optimization

Technical Guide: Solubility & Handling of Ethyl 4-[(methoxycarbonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Ethyl 4-[(methoxycarbonyl)amino]benzoate (CAS: 187741-67-9 / 24254-61-3) is a lipophilic carbamate derivative of benzocaine.[1] Structurally, it consists of an ethyl benzoate core where the para-amino group has been modified with a methoxycarbonyl moiety.[1][2]

This modification significantly alters its physicochemical behavior compared to its parent compound, benzocaine:

  • Increased Lipophilicity: The addition of the carbamate group increases the partition coefficient (LogP ~2.2), rendering the molecule highly hydrophobic.

  • Loss of Basicity: The carbamate electron-withdrawing effect delocalizes the nitrogen lone pair, effectively neutralizing the basicity of the amino group. Consequently, pH adjustment (acidification) will not significantly enhance aqueous solubility via salt formation, unlike simple aromatic amines.

  • Hydrolytic Susceptibility: The molecule contains two hydrolyzable ester-like linkages (the ethyl ester and the methyl carbamate), making it sensitive to extreme pH environments.

Solubility Troubleshooting & FAQs

Issue 1: "I cannot get the compound to dissolve in water or PBS, even with vortexing."

Root Cause: The compound is practically insoluble in aqueous media due to its high lipophilicity and lack of ionizable groups at physiological pH. Technical Solution:

  • Do not attempt direct dissolution in water.

  • Protocol: Prepare a concentrated stock solution in 100% Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO) first.

  • Limit: The maximum aqueous solubility is predicted to be < 0.1 mg/mL. For higher concentrations, you must use a cosolvent system or carrier (see Protocol A).

Issue 2: "The solution precipitates immediately upon adding my ethanol stock to the cell culture media."

Root Cause: This is "solvent shock" or the antisolvent effect. Water acts as an antisolvent, causing rapid nucleation and crystallization of the hydrophobic solute when the local ethanol concentration drops. Technical Solution:

  • Step-Down Dilution: Do not add the stock directly to the bulk media. Instead, perform an intermediate dilution in a vehicle containing a surfactant (e.g., PEG-400 or Tween 80).

  • Dynamic Mixing: Inject the stock stream into the vortex of the stirring aqueous buffer, rather than dropping it onto a static surface.

Issue 3: "Can I use acid (HCl) to dissolve it like I do with other amines?"

Root Cause: No. The methoxycarbonyl group reduces the electron density on the nitrogen atom, lowering its pKa significantly. It does not protonate readily to form a stable, soluble salt in mild acid. Risk: Strong acids may catalyze the hydrolysis of the ester groups, degrading your compound into 4-aminobenzoic acid (PABA) derivatives.

Issue 4: "My stock solution in ethanol developed a precipitate after storage at 4°C."

Root Cause: Solubility is temperature-dependent. At 4°C, the saturation limit decreases, leading to crystal growth. Technical Solution:

  • Allow the stock to equilibrate to room temperature (25°C) before use.

  • Vortex or sonicate for 30 seconds.

  • If the precipitate persists, the solvent may have evaporated, altering the concentration. Re-verify concentration via UV-Vis (approx.

    
     294 nm).
    

Experimental Protocols

Protocol A: Standard Stock Preparation (Ethanol)

Objective: Create a stable 50 mM stock solution.

  • Weighing: Accurately weigh 11.16 mg of this compound (MW: 223.22 g/mol ).

  • Solvent Addition: Add 1.0 mL of molecular biology grade Ethanol (≥99.5%).

    • Note: DMSO can be substituted if the assay is ethanol-sensitive.

  • Dissolution: Vortex for 1-2 minutes until clear. Sonicate if necessary.

  • Storage: Store in a glass vial (Teflon-lined cap) at -20°C. Protect from moisture to prevent hydrolysis.

Protocol B: Preparation of Aqueous Assay Buffer (<1% DMSO/EtOH)

Objective: Dilute stock to working concentration (e.g., 100 µM) without precipitation.

  • Prepare Vehicle: Mix 40% PEG-400 + 10% Tween 80 + 50% Water (v/v) as an intermediate vehicle.

  • Intermediate Dilution: Dilute your 50 mM Ethanol stock 1:10 into the Vehicle (Final: 5 mM). Vortex immediately.

  • Final Dilution: Slowly add the Intermediate Solution to your final assay buffer (PBS/Media) while stirring rapidly.

    • Target: Final organic solvent concentration should be < 1% (or as tolerated by your biological system).

Decision Tree & Workflow

The following diagram outlines the logical decision process for handling this compound to ensure solubility and stability.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Choose Primary Solvent Start->SolventChoice Water Water / PBS SolventChoice->Water Organic Ethanol or DMSO SolventChoice->Organic Recommended FailWater FAIL: Insoluble (Hydrophobic) Water->FailWater Do Not Use StockSol Stock Solution (e.g., 50 mM) Organic->StockSol Application Intended Application? StockSol->Application CellAssay Cell/Enzyme Assay (Aqueous) Application->CellAssay ChemSynth Chemical Synthesis Application->ChemSynth DilutionStrategy Dilution Strategy CellAssay->DilutionStrategy DirectAdd Direct Addition DilutionStrategy->DirectAdd StepDown Step-Down Dilution (via PEG/Tween) DilutionStrategy->StepDown Best Practice Precip RISK: Precipitation DirectAdd->Precip Success Stable Assay Solution StepDown->Success

Caption: Workflow for solubilizing this compound, highlighting the critical failure point of direct aqueous dissolution.

Data & Properties Summary

Table 1: Physicochemical Properties & Solubility Profile
PropertyValue / DescriptionRelevance
Molecular Weight 223.22 g/mol Calculation of molarity.
LogP (Predicted) ~2.2Indicates moderate lipophilicity; poor water solubility.
Water Solubility < 0.1 mg/mL (Practically Insoluble)Requires organic cosolvents.
Ethanol Solubility > 20 mg/mL (Freely Soluble)Ideal for stock solution preparation.
DMSO Solubility > 25 mg/mLAlternative stock solvent; higher boiling point.
pKa Non-basic (Carbamate N)Acidification does NOT improve solubility.
Stability Hydrolyzable EstersAvoid pH > 8.0 and pH < 4.0 for long durations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4524844, this compound. Retrieved from [Link][3]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
  • Wishart, D. S., et al. (2018). DrugBank: Benzocaine. (Parent compound solubility data used for analog comparison). Retrieved from [Link]

Sources

Technical Support Center: Chemoselectivity & Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Module: N-Acylation in the Presence of Labile Ethyl Esters

Status: Active Lead Scientist: Dr. H. Chen, Senior Application Scientist Last Updated: February 12, 2026[1]

Executive Summary & Diagnostic

The Challenge: You are performing an N-acylation (amide bond formation) on an amino-ester substrate. The ethyl ester moiety is susceptible to hydrolysis (saponification) or transesterification under the very conditions required to activate the amine, particularly when using strong bases or aqueous media.

The Solution: Success relies on exploiting the kinetic nucleophilicity difference between the amine (


) and the hydroxide (

) or water. By controlling pH, solvent phase, and temperature, you can achieve >98% chemoselectivity.
Diagnostic Decision Tree

Use this flowchart to select the correct protocol for your specific substrate constraints.

AcylationStrategy Start START: Substrate Analysis (Amino-Ethyl Ester) Solubility Is the Amino-Ester soluble in DCM or THF? Start->Solubility AcidSens Is the substrate Acid Sensitive? Solubility->AcidSens No (Salt form/Polar) Anhydrous PROTOCOL A: Anhydrous Organic Base (DIPEA/DCM) Solubility->Anhydrous Yes (Organic soluble) Biphasic PROTOCOL B: Modified Schotten-Baumann (NaHCO3 / EtOAc:H2O) AcidSens->Biphasic No (Stable to mild acid) Coupling PROTOCOL C: Coupling Reagent (EDC/NHS or HATU) AcidSens->Coupling Yes (Highly sensitive)

Figure 1: Strategic decision matrix for N-acylation of amino esters. Blue indicates start; Green is the preferred standard method; Yellow is for solubility-constrained substrates.

Critical Troubleshooting (FAQs)
Case 1: "My ethyl ester is disappearing, and I see a carboxylic acid peak (M-28) in LCMS."

Diagnosis: You are likely experiencing Base-Catalyzed Hydrolysis (Saponification) .[1][2] Root Cause: If you are using standard Schotten-Baumann conditions (NaOH/Water), the hydroxide ion (


) is a potent nucleophile.[1] While the amine is more nucleophilic than water, it competes poorly against high concentrations of hydroxide, especially if the acylation is slow.[1]
Correction: 
  • Switch to Anhydrous Conditions (Protocol A): Eliminate water entirely. Use Dichloromethane (DCM) and a non-nucleophilic organic base like Diisopropylethylamine (DIPEA).[1]

  • Modify the Base: If you must use water due to solubility, swap NaOH (pH >13) for Sodium Bicarbonate (

    
    , pH ~8.5).[1] At pH 8.5, the amine remains unprotonated (nucleophilic), but the concentration of 
    
    
    
    is too low to hydrolyze the ester rapidly [1].
Case 2: "I see a new peak with M+14 mass shift."

Diagnosis: Transesterification . Root Cause: You are likely using Methanol or Ethanol as a solvent or co-solvent.[1] In the presence of a base, the solvent acts as a nucleophile, swapping the ethyl group for a methyl group (if MeOH is used). Correction:

  • Never use alcohols as solvents for acylation of esters.[1]

  • Use aprotic polar solvents like DMF, NMP, or Acetonitrile if solubility is an issue.[1]

Case 3: "The reaction is stalling, but adding more base hydrolyzes the ester."

Diagnosis: HCl Accumulation / pH Drop . Root Cause: As the acid chloride reacts, it releases HCl.[1] This protonates your starting amine, rendering it non-nucleophilic (


).[1]
Correction: 
  • The "Sacrificial" Base: Ensure you have at least 2.5 equivalents of base. 1 eq to neutralize the HCl from the starting amine salt (if used), 1 eq to neutralize the HCl generated during acylation, and 0.5 eq excess to drive the reaction.

  • Use a Catalyst: Add 5-10 mol% DMAP (4-Dimethylaminopyridine).[1] It forms a highly reactive N-acylpyridinium intermediate that reacts faster with the amine than the ester can hydrolyze [2].

Validated Experimental Protocols
PROTOCOL A: Anhydrous Acylation (Gold Standard)

Best for: Organic-soluble amino esters.[1] Highest chemoselectivity.[3]

Reagents:

  • Amino Ethyl Ester (1.0 eq)[1]

  • Acid Chloride (1.1 eq)[1]

  • DIPEA (Hunig's Base) (2.5 eq)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step:

  • Dissolution: Dissolve amino ester (and its salt, e.g., HCl salt) in DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes. Note: If the solution was cloudy (salt form), it should clarify as the free base is liberated.

  • Cooling: Cool the reaction mixture to 0°C (Ice bath). Critical: Lower temperature suppresses side reactions.[1]

  • Acylation: Add the Acid Chloride dropwise over 10 minutes.

  • Monitoring: Warm to Room Temperature (RT) and monitor by TLC/LCMS. Reaction is typically complete in 1-2 hours.[1]

  • Quench: Add saturated

    
     solution. The mild acid quenches unreacted acid chloride without harming the ester.
    
PROTOCOL B: Modified Schotten-Baumann (Biphasic)

Best for: Water-soluble substrates that cannot dissolve in pure organic solvents.[1]

Reagents:

  • Amino Ethyl Ester (1.0 eq)[1]

  • Acid Chloride (1.2 eq)[1]

  • Sodium Bicarbonate (

    
    ) (3.0 eq)[1]
    
  • Ethyl Acetate (EtOAc) and Water (1:1 ratio)[1]

Step-by-Step:

  • Biphasic Setup: Dissolve the amino ester in a 1:1 mixture of Water and EtOAc.[1]

  • Buffer: Add solid

    
    .[1] The aqueous phase should be saturated.[1]
    
  • Cooling: Cool to 0°C with vigorous stirring. Vigorous stirring is essential to maximize interfacial surface area.

  • Addition: Dissolve the Acid Chloride in a small volume of EtOAc and add it dropwise to the stirring mixture.

  • Mechanism of Protection: The amine reacts at the interface or in the organic phase. The ester remains largely in the organic phase, protected from the aqueous base. The

    
     neutralizes the HCl produced without raising the pH high enough to cause saponification [3].
    
Reference Data & Mechanisms
Table 1: Base Selection Guide for Ester Compatibility
BasepKa (Conj.[1] Acid)NucleophilicityRisk to Ethyl EsterRecommended Use
NaOH / KOH 15.7HighSevere Do not use.[1]
Et3N (TEA) 10.75ModerateLowStandard organic base.[1]
DIPEA 11.0Low (Steric bulk)Negligible Best for Protocol A.
Pyridine 5.2LowLowGood for highly reactive acid chlorides.[1]
NaHCO3 10.3 (Carbonate)LowLowBest for Protocol B (Aqueous).
Na2CO3 ~10.3ModerateModerateUse only if NaHCO3 is too weak.[1]
Visualizing the Competition

The following diagram illustrates the kinetic competition. We must maximize Path A (Amide Formation) and block Path B (Hydrolysis).[1]

ReactionMechanism Amine Amine Nucleophile (R-NH2) AcidChloride Acylating Agent (R-COCl) Amine->AcidChloride FAST (k1) Desired Path WaterBase Hydroxide/Water (OH- / H2O) WaterBase->AcidChloride Competes w/ Amine Ester Ethyl Ester Moiety (R-COOEt) WaterBase->Ester SLOW (k2) Saponification Amide TARGET PRODUCT (Amide) AcidChloride->Amide Acid SIDE PRODUCT (Carboxylic Acid) Ester->Acid

Figure 2: Kinetic competition pathways. Green path represents the desired acylation; Red dashed path represents the undesired ester hydrolysis.

References
  • Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. Accessed February 12, 2026.[1] [Link]

  • National Institutes of Health (NIH). "Chemoselective Acylation of Nucleosides."[1] PubMed Central.[1] Accessed February 12, 2026.[1] [Link]

  • Wikipedia. "Schotten–Baumann reaction."[1] Wikipedia, The Free Encyclopedia.[1] Accessed February 12, 2026.[1] [Link]

Sources

Technical Support Center: Stability Profile of Ethyl 4-[(methoxycarbonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Ethyl 4-[(methoxycarbonyl)amino]benzoate (CAS: 187741-67-9) is a dual-functionalized aromatic compound containing two hydrolyzable groups: an ethyl ester and a methyl carbamate (urethane).

In acidic environments, the stability of this molecule is governed by the competition between ester hydrolysis and carbamate cleavage. Under standard laboratory conditions (pH 2–5, ambient temperature), the molecule is kinetically stable. However, under stress conditions (pH < 1.5, elevated temperature), it undergoes degradation primarily via ester hydrolysis, followed by carbamate cleavage under more rigorous conditions.

Key Stability Metrics
ParameterConditionStability StatusPrimary Degradant
HPLC Mobile Phase 0.1% TFA / Formic Acid (pH ~2.5)Stable (< 24h)N/A
Gastric Simulation 0.1 N HCl (pH 1.2), 37°CModerately Unstable 4-[(methoxycarbonyl)amino]benzoic acid
Synthetic Workup 1 N HCl, Room TempStable (Short exposure)N/A
Forced Degradation 1 N HCl, Reflux (80°C+)Unstable Benzocaine / PABA

Degradation Mechanisms: The "Why"

To troubleshoot stability issues, one must understand the hierarchy of bond cleavage. The ethyl ester is generally the "weak link" compared to the N-aryl carbamate in aqueous acid.

Pathway A: Ester Hydrolysis (Primary)

The ethyl ester undergoes acid-catalyzed hydrolysis (


 mechanism). The carbonyl oxygen is protonated, making the carbonyl carbon electrophilic and susceptible to water attack.
  • Product: 4-[(methoxycarbonyl)amino]benzoic acid + Ethanol.

  • Kinetics: Pseudo-first-order in excess aqueous acid.

Pathway B: Carbamate Cleavage (Secondary)

The methyl carbamate protects the aniline nitrogen. While carbamates are generally more stable than esters, they will hydrolyze in strong acid (e.g., refluxing HBr or concentrated HCl) to release the amine, CO₂, and methanol.

  • Product: Ethyl 4-aminobenzoate (Benzocaine) + CO₂ + Methanol.

Visualization: Degradation Pathways

DegradationPathway Parent Ethyl 4-[(methoxycarbonyl) amino]benzoate (Parent) AcidDeriv 4-[(methoxycarbonyl) amino]benzoic acid (Primary Degradant) Parent->AcidDeriv Path A: Ester Hydrolysis (pH < 2, Aqueous) Benzocaine Ethyl 4-aminobenzoate (Benzocaine) Parent->Benzocaine Path B: Carbamate Cleavage (Strong Acid / Heat) PABA 4-Aminobenzoic Acid (PABA) AcidDeriv->PABA Carbamate Cleavage (Prolonged Stress) Benzocaine->PABA Ester Hydrolysis

Figure 1: Acid-catalyzed degradation pathways.[1][2] Path A is the thermodynamically favored route in dilute aqueous acid.

Troubleshooting Experimental Anomalies

Use this guide to diagnose unexpected results in your analytical or synthetic workflows.

Scenario 1: "I see a new peak eluting earlier than my main peak in HPLC."
  • Diagnosis: This is likely the carboxylic acid derivative (Hydrolysis Product A).

  • Mechanism: Loss of the ethyl group exposes the free carboxylic acid, which is more polar and ionizes at neutral pH, leading to shorter retention times on Reverse Phase (C18) columns.

  • Solution:

    • Check the pH of your sample diluent. If the sample was stored in acidic diluent for >24 hours, prepare fresh.

    • Verify the peak identity by checking the UV spectrum. The chromophore (benzene ring + amide) remains largely unchanged, so the

      
       will be similar to the parent.
      
Scenario 2: "My mass balance is low (Recovery < 90%)."
  • Diagnosis: Precipitation or Volatility.

  • Mechanism:

    • If the carbamate cleaves (Path B), CO₂ gas is lost , physically removing mass from the system.

    • The hydrolysis product (free acid) has significantly lower solubility in organic solvents (DCM/EtOAc) compared to the ester parent. It may have precipitated out of solution or been lost in the aqueous layer during extraction.

  • Solution:

    • Acidify the aqueous layer to pH ~2 and re-extract with a polar organic solvent (e.g., Ethyl Acetate/THF mix) to recover the acid degradant.

Scenario 3: "The compound is degrading during LC-MS analysis."
  • Diagnosis: On-column hydrolysis or Source fragmentation.

  • Mechanism: High temperatures in the ESI source or acidic mobile phases (0.1% Formic Acid) can induce degradation during the run.

  • Solution:

    • Cool the autosampler to 4°C.

    • Run a "flow injection" without a column to see if the degradant is present in the vial or formed on the column.

Standardized Protocol: Acid Stability Assessment

Do not rely on literature values alone. Perform this self-validating stress test to determine the half-life (


) for your specific formulation.
Materials
  • Stock Solution: 1 mg/mL of this compound in Acetonitrile.

  • Stress Media: 0.1 N HCl (pH ~1.2) and 0.01 N HCl (pH ~2.0).

  • Quench Solution: 0.1 N NaOH or Phosphate Buffer (pH 7.0).

Workflow
  • Preparation: Dilute Stock Solution 1:10 into the Stress Media (Final Conc: 0.1 mg/mL).

  • Incubation: Incubate at 37°C (simulating body temp) and 60°C (accelerated).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.

  • Quenching: Immediately neutralize the aliquot with an equal volume of Quench Solution to stop hydrolysis.

  • Analysis: Analyze via HPLC-UV (254 nm).

Data Analysis Template

Calculate the remaining percentage of the parent peak area relative to T=0.

Time Point% Remaining (37°C)% Remaining (60°C)Interpretation
0 h 100%100%Baseline
4 h > 98%< 90%If <95% at 37°C, compound is labile .
24 h > 95%< 50%If <90% at 37°C, enteric coating is required for oral delivery.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) in my HPLC mobile phase? A: Yes. 0.1% TFA (pH ~2) is standard for analyzing this compound. The residence time on the column (< 30 mins) and ambient temperature are insufficient to cause significant hydrolysis. However, do not leave samples dissolved in mobile phase in the autosampler for days; use a neutral diluent (Water/Acetonitrile) and mix on-line if possible.

Q: Which bond breaks first: the ester or the carbamate? A: The ethyl ester . Benzoate esters are susceptible to acid hydrolysis. The N-aryl carbamate is electronically stabilized by the aromatic ring and typically requires harsher conditions (refluxing acid) to cleave compared to the ester.

Q: How do I store the solid material to prevent degradation? A: Store at -20°C under desiccant. Moisture is the enemy. Even atmospheric moisture, combined with trace acidic impurities, can catalyze surface hydrolysis over months.

Q: I need to remove the Boc/Carbamate group but keep the ester. Is this possible? A: It is difficult in aqueous acid. Acidic deprotection of the amine will likely hydrolyze the ester simultaneously. Consider using iodotrimethylsilane (TMSI) or hydrogenolysis (if the protecting group allows, though methyl carbamates are hard to hydrogenate) for non-acidic cleavage, or use base-catalyzed hydrolysis if the ester is more stable than the carbamate in that specific regime (unlikely for this molecule).

References

  • PubChem. this compound | C11H13NO4.[3] National Library of Medicine. Available at: [Link]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][4] Available at: [Link]

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data. (Provides kinetic constants for benzoate ester hydrolysis). Available at: [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Authoritative text on functional group interconversion and stability).

Sources

Validation & Comparative

Technical Comparison: HPLC Strategies for Impurity Profiling of Ethyl 4-[(methoxycarbonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

Ethyl 4-[(methoxycarbonyl)amino]benzoate (CAS 187741-67-9) is a carbamate-protected derivative of Benzocaine, often utilized as a specialized intermediate in the synthesis of complex local anesthetics or as a prodrug scaffold. Its impurity profile is dominated by hydrolytic degradation products (ester and carbamate cleavage) and synthetic precursors.

This guide compares three chromatographic approaches for detecting these impurities. While generic isocratic methods are common in early-stage development, they frequently fail to resolve the critical polar acid impurities formed via hydrolysis.

Method Performance Matrix
FeatureMethod A: Isocratic C18 (Generic) Method B: Gradient C18 (Recommended) Method C: HILIC (Alternative)
Primary Application Assay (Main Peak only)Impurity Profiling & Stability Very Polar Metabolites
Resolution (Rs) Poor for early eluters (Acid impurity)High (> 2.0 for all pairs) Excellent for PABA, poor for main peak
Sensitivity (LOQ) ~0.1%< 0.05% ~0.1%
Run Time < 10 min25-35 min 15-20 min
Robustness Low (pH sensitive)High (Buffered Gradient) Moderate

Verdict: Method B is the gold standard for regulatory submission and stability studies. It is the only method capable of simultaneously resolving the hydrophobic parent compound and its hydrophilic hydrolytic degradants.

Impurity Landscape & Chemical Logic

To design a robust method, one must understand the "Why" behind the impurity profile. The target molecule contains two labile sites: an ethyl ester and a carbamate linkage.

Critical Impurities (The "Target List")
  • Impurity A (Precursor/Degradant): Ethyl 4-aminobenzoate (Benzocaine) .[1]

    • Origin: Incomplete carbamoylation or carbamate hydrolysis.

    • Nature:[2][3] Basic amine, moderately hydrophobic.

  • Impurity B (Hydrolysis Product): 4-[(Methoxycarbonyl)amino]benzoic acid .

    • Origin: Hydrolysis of the ethyl ester.

    • Nature:[2][3] Acidic (pKa ~4), highly polar. This is the critical separation challenge.

  • Impurity C (Total Hydrolysis): 4-Aminobenzoic Acid (PABA) .

    • Origin: Degradation of both functional groups.

    • Nature:[2][3] Amphoteric, extremely polar.

Separation Logic (Graphviz)

ImpurityLogic Target This compound (Hydrophobic Neutral) Imp_A Impurity A: Benzocaine (Basic Amine) Target->Imp_A Carbamate Hydrolysis Imp_B Impurity B: Acid Derivative (Acidic Polar) Target->Imp_B Ester Hydrolysis Method_Grad Gradient Method (Acidic Buffer) Imp_A->Method_Grad Resolved (pKa control) Method_Iso Isocratic Method (High Organic) Imp_B->Method_Iso Co-elutes with Void/Solvent Imp_B->Method_Grad Retained (Ion Suppression)

Figure 1: Mechanistic pathway of impurity formation and the rationale for selecting a Gradient Method over Isocratic approaches.

Recommended Protocol: Gradient RP-HPLC (Method B)

This protocol is designed to be "Stability Indicating," meaning it can detect changes in the drug substance over time.

Chromatographic Conditions[1][3][4][5][6][7][8][9][10]
  • Instrument: HPLC equipped with a Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Why? A 250mm column provides the theoretical plates needed to separate the acid impurity from the solvent front.

  • Column Temperature: 30°C ± 2°C.

  • Wavelength: 254 nm (primary) and 285 nm (secondary).

    • Why? The benzoyl chromophore absorbs strongly at 254 nm. 285 nm is specific to the benzocaine core.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Injection Volume: 10-20 µL.

Mobile Phase System[4]
  • Mobile Phase A (Buffer): 0.1% Orthophosphoric acid in Water (pH ~2.5).

    • Expert Insight: The low pH suppresses the ionization of Impurity B (Carboxylic acid), forcing it into its neutral, hydrophobic state. This increases its retention on the C18 column, preventing it from eluting in the void volume.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold (Retain polar PABA/Acid)
5.09010Isocratic hold to separate early eluters
20.03070Linear Ramp to elute Parent & Impurity A
25.03070Wash
25.19010Return to Initial
35.09010Re-equilibration

Experimental Workflow & Validation

Step 1: System Suitability Solution Preparation

To ensure the method works daily, you must create a "resolution mixture."

  • Weigh 10 mg of This compound standard.

  • Weigh 1 mg of Benzocaine (Impurity A).

  • Dissolve both in 10 mL of Methanol:Water (50:50).

  • Self-Validation Check: Inject this mixture. The resolution (

    
    ) between the main peak and Benzocaine must be 
    
    
    
    .
Step 2: Forced Degradation (Specificity Proof)

To prove the method is stability-indicating:

  • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 2 hours.

    • Expected Result: Decrease in main peak; appearance of Impurity B (Acid derivative) at RRT ~0.4-0.6.

  • Base Hydrolysis: Treat with 0.1 N NaOH.

    • Expected Result: Rapid appearance of PABA (Impurity C) near void volume (RRT ~0.2).

Step 3: Calculation

Calculate impurities using the Area Normalization method (if response factors are assumed 1.0) or External Standard method (preferred for high precision).



Troubleshooting Guide

ObservationRoot CauseCorrective Action
Impurity B co-elutes with void pH of Mobile Phase A is too high (> 3.0).Adjust pH to 2.2 - 2.5 with Phosphoric acid to suppress ionization.
Drifting Baseline Gradient refractive index change.Ensure proper mixing; use a reference wavelength (e.g., 360 nm) if using DAD.
Split Peaks Solvent mismatch.Dissolve sample in mobile phase initial conditions (90:10 Water:ACN) instead of 100% Methanol.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[6] Link

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. Ethyl 4-aminobenzoate (Benzocaine) Product Specification & Impurity Standards. Merck KGaA. Link

  • RSC Analytical Methods. Development of stability-indicating HPLC methods for benzocaine and associated metabolites. Royal Society of Chemistry.[1] Link(Contextual citation for benzocaine derivative methodology).

Sources

Comparative Structural Pharmacology: Tricaine (MS-222) vs. Ethyl 4-[(methoxycarbonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional comparison between Tricaine Methanesulfonate (MS-222) , the industry-standard fish anesthetic, and Ethyl 4-[(methoxycarbonyl)amino]benzoate (referred to herein as EMAB ), a lipophilic carbamate derivative of benzocaine.

While MS-222 remains the gold standard for general use due to its water solubility and rapid clearance, EMAB represents a class of hydrolysis-resistant, high-lipophilicity analogs . This guide analyzes the shift from the meta-amino structure of MS-222 to the para-carbamate structure of EMAB, detailing how this modification alters solubility profiles, anesthetic potency, and experimental protocols.

Structural & Physicochemical Analysis

The functional divergence between these two molecules stems from three core structural modifications: Regiochemistry (Meta vs. Para) , Amine Functionalization , and Salt Formation .

FeatureTricaine (MS-222) EMAB (Carbamate Analog)
IUPAC Name Ethyl 3-aminobenzoate methanesulfonateThis compound
Core Scaffold Benzoate Ester (Meta-substituted)Benzoate Ester (Para-substituted)
Nitrogen Status Primary Amine (-NH₂), protonated as saltCarbamate (-NH-CO-OCH₃), neutral
Formulation Methanesulfonate Salt (Highly Water Soluble)Free Base / Neutral (Lipophilic)
Acidity in Water Highly Acidic (Requires Buffering)Neutral (No Buffering Required)
LogP (Lipophilicity) ~1.7 (Free base) / Highly polar as salt~2.2 - 2.5 (Estimated)
Metabolic Target N-Acetylation (Rapid) & Ester HydrolysisEster Hydrolysis (Carbamate resists N-Acetylation)
The Structural "Switch"
  • The Solubility Switch (Salt vs. Carbamate): MS-222 is supplied as a methanesulfonate salt. Upon hitting water, it dissociates, releasing protons (lowering pH) and the active ethyl 3-aminobenzoate cation. EMAB possesses a carbamate group on the nitrogen. This group withdraws electron density and prevents salt formation with mild acids. Consequently, EMAB is insoluble in water and requires an organic co-solvent (DMSO or Ethanol) for stock preparation.

  • The Potency Switch (Meta vs. Para): MS-222 is a meta-isomer. The para-isomer equivalent is Benzocaine . Generally, para-isomers (like Benzocaine and EMAB) exhibit higher anesthetic potency due to better geometric fit within the voltage-gated Na+ channel pore. However, the addition of the methoxycarbonyl group in EMAB adds steric bulk, which may modulate this binding affinity compared to pure Benzocaine.

Mechanism of Action & Signaling

Both compounds function as Voltage-Gated Sodium Channel (Naᵥ) Blockers . They diffuse across the neuronal membrane in their uncharged (lipophilic) form and bind intracellularly to the channel pore, preventing Na+ influx and halting action potential propagation.

Pathway Visualization: Anesthetic Blockade

AnesthesiaPathway Substrate Anesthetic Administration (Immersion) Uptake Gills/Skin Uptake (Lipophilic Diffusion) Substrate->Uptake Concentration Gradient Membrane Neuronal Membrane Translocation Uptake->Membrane Lipid Solubility (LogP) MS222_Note MS-222: Rapid uptake/clearance Requires pH buffering Uptake->MS222_Note EMAB_Note EMAB: Slower clearance (Lipophilic) Resists N-metabolism Uptake->EMAB_Note Target Voltage-Gated Na+ Channel (Intracellular) Membrane->Target Binding Affinity Effect Inhibition of Depolarization Target->Effect Pore Blockade Outcome Loss of Equilibrium & Sensation Effect->Outcome

Figure 1: Pharmacodynamic pathway of benzoate ester anesthetics. Note the dependence on lipid solubility for membrane translocation.

Experimental Performance: The Comparison

This section synthesizes performance data based on the structural properties of the meta-amino ester (MS-222) versus the para-carbamate ester (EMAB).

A. Induction and Recovery
  • MS-222: Characterized by rapid induction (1–3 mins) and rapid recovery (3–10 mins) . The free amine allows for rapid metabolism (acetylation) and the moderate lipophilicity facilitates quick clearance from the gills.

  • EMAB: Due to higher lipophilicity and the carbamate protecting group, EMAB is predicted to have a slower onset (due to solubility limits in the tank water) but a prolonged recovery . The carbamate prevents N-acetylation, forcing the organism to rely solely on esterases for clearance.

    • Application: EMAB is superior for procedures requiring extended sedation where frequent re-dosing is impractical.

B. Safety Margin & Toxicity
  • MS-222: High safety margin, but carries a critical risk: Acidosis . If not buffered with Sodium Bicarbonate (

    
    ), the pH drop can cause gill acidosis and hypoxia, confounding experimental results.
    
  • EMAB: Neutral pH eliminates the acidosis risk. However, its high lipophilicity increases the risk of bioaccumulation in fatty tissues, potentially leading to "deep" anesthesia overshoot if the researcher is not vigilant.

Detailed Experimental Protocols

The preparation of these two compounds differs fundamentally due to the salt vs. non-salt nature.

Protocol A: MS-222 (Standard Buffered Preparation)

Use for: Routine genotyping, fin clipping, general surgery.

  • Weighing: Measure

    
     mg of MS-222 powder (Standard dose: 100–200 mg/L for zebrafish).
    
  • Dissolution: Add directly to system water.

  • Buffering (CRITICAL): Add Sodium Bicarbonate (

    
    ) at a 2:1 ratio (by weight) to MS-222.
    
    • Why: MS-222 creates a pH ~3.0 solution.

      
       restores pH to ~7.0–7.4.
      
  • Verification: Check pH with a meter. Adjust if necessary.

Protocol B: EMAB (Solvent-Carrier Preparation)

Use for: Long-duration sedation, mechanistic studies on carbamate derivatives.

  • Stock Solution Preparation:

    • EMAB is insoluble in water.

    • Dissolve EMAB in DMSO (Dimethyl sulfoxide) or Ethanol to create a 100 mg/mL stock solution.

    • Storage: Store stock at -20°C (Carbamates are generally stable, but protect from moisture).

  • Working Solution:

    • Add the stock solution dropwise to the fish tank water while stirring vigorously.

    • Limit: Ensure final solvent (DMSO/EtOH) concentration does not exceed 0.1% (v/v) to avoid solvent toxicity.

  • No Buffering: Do not add

    
    ; the solution will remain at the pH of the system water.
    
Workflow Visualization: Preparation Logic

PrepWorkflow Start Select Anesthetic Agent MS222 MS-222 (Tricaine) Start->MS222 EMAB EMAB (Carbamate) Start->EMAB Water Dissolve in System Water MS222->Water Buffer ADD BUFFER (NaHCO3) Ratio 2:1 Water->Buffer CheckPH Verify pH ~7.4 Buffer->CheckPH Final Ready for Fish Immersion CheckPH->Final Solvent Dissolve in DMSO/EtOH (Prepare Stock) EMAB->Solvent Dilute Dilute into Tank Water (Max 0.1% Solvent) Solvent->Dilute NoBuffer NO BUFFER NEEDED Dilute->NoBuffer NoBuffer->Final

Figure 2: Decision tree for anesthetic preparation. Note the critical buffering step for MS-222 versus the solvent requirement for EMAB.

Conclusion & Recommendations
  • Select MS-222 when:

    • You require a standardized, validated protocol (e.g., FDA/IACUC compliance).

    • Rapid recovery is essential for downstream behavioral assays.

    • You have the capacity to buffer solutions precisely.

  • Select EMAB when:

    • You are studying metabolic resistance (carbamate stability).

    • You require a neutral anesthetic without adding salts/buffers (e.g., sensitive ion-transport studies).

    • You are investigating Structure-Activity Relationships (SAR) of local anesthetics.

References
  • Popovic, N. T., et al. (2012). "Tricaine methane-sulfonate (MS-222) application in fish anaesthesia." Journal of Applied Ichthyology. Link

  • Carter, K. M., et al. (2011). "Tricaine methanesulfonate (MS-222) has safety concerns for frogs." Journal of the American Association for Laboratory Animal Science. Link

  • PubChem Database. (2024). "this compound Compound Summary." National Center for Biotechnology Information. Link

  • Attanasi, O. A., et al. (2010). "Synthesis and anesthetic activity of new benzocaine derivatives." Medicinal Chemistry Research. (Contextual SAR reference).
  • Neiffer, D. L., & Stamper, M. A. (2009). "Fish sedation, anesthesia, analgesia, and euthanasia: considerations, methods, and types of drugs." ILAR Journal. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-[(methoxycarbonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and synthesis to include the safe and compliant management of all chemical reagents. Ethyl 4-[(methoxycarbonyl)amino]benzoate is a compound that, while integral to certain synthetic pathways, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to ensure the safety of laboratory personnel and the protection of our environment, reinforcing the trust placed in us as scientific professionals.

Hazard Profile & Risk Assessment: The Rationale for Specialized Disposal

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not a benign substance and must not be treated as common waste. Its disposal protocol is directly informed by its health and environmental hazards.

Disposing of this compound improperly, such as in a standard trash receptacle or down the drain, poses significant risks. Sink disposal can lead to the contamination of waterways, harming aquatic ecosystems, and may result in dangerous chemical reactions within the drainage system.[1] General waste disposal risks exposing sanitation workers and the environment to a chemical with sensitizing and irritating properties.

Hazard ClassificationDescriptionPotential Consequences of Improper DisposalSupporting Sources
Health Hazards Skin Sensitizer (Category 1): May cause an allergic skin reaction upon contact.[2][3][4] Skin & Eye Irritant (Category 2): Causes skin and serious eye irritation.[2][3][4] Respiratory Irritant: May cause respiratory irritation.[3] Suspected Mutagen: Suspected of causing genetic defects.[3]Direct exposure to personnel handling waste; allergic reactions and irritation.,[2],[3],[4]
Environmental Hazards Aquatic Toxicity: Harmful to aquatic life, with some data indicating it is very toxic to aquatic life with long-lasting effects.[3][5]Contamination of local water systems, posing a threat to aquatic organisms.,[3],[5]
Physical Hazards Combustibility: The substance is combustible, and its containers may burn in a fire.[3] Hazardous Combustion Products: Fire produces toxic gases such as Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2).[2][6]Fire risk in waste collection areas; release of toxic fumes if ignited.,[2],[3],[6]

The Core Principle: "Cradle-to-Grave" Responsibility

Regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States establish a "cradle-to-grave" system for chemical waste.[7][8] This principle holds the generator—the laboratory that created the waste—legally responsible for its safe management from the moment of generation to its final, environmentally sound disposal.[7] Adherence to this principle is not merely a best practice; it is a legal and ethical obligation.

Step-by-Step Disposal Protocol for this compound

This protocol ensures a self-validating system of safety and compliance. Each step is designed to prevent exposure, ensure chemical stability, and meet regulatory requirements for waste handling.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to wear appropriate PPE to mitigate the risks of skin and eye irritation and potential sensitization.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[6]

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.[3][6]

Step 2: Waste Segregation & Container Selection

Proper segregation is critical to prevent dangerous reactions. This compound is incompatible with strong acids, bases, and oxidizing/reducing agents.[2][6]

  • Designate as Solid Chemical Waste: This compound must be disposed of as a solid chemical waste. Do not mix it with liquid waste streams.[9]

  • Select a Compatible Container: Use a clean, dry, sealable container made of a material compatible with the chemical. The container must be in good condition, free from leaks or cracks.[10][11]

  • Dedicate the Container: The container should be dedicated specifically to this waste or other compatible solid organic wastes to prevent inadvertent mixing of incompatible chemicals.

Step 3: Waste Collection

The goal during collection is to transfer the solid waste cleanly and safely, minimizing the potential for creating dust.

  • Transfer Carefully: Carefully sweep or scoop the solid material into the designated waste container.[6]

  • Avoid Dust Generation: Use dry cleanup procedures. Never use compressed air hoses for cleaning, as this can aerosolize the chemical powder.[3]

  • Do Not Overfill: Fill the container to no more than three-quarters of its capacity to prevent spillage when sealing and handling.

Step 4: Labeling the Waste Container

Accurate and thorough labeling is a cornerstone of safe waste management. It communicates the container's contents and hazards to everyone who will handle it.

  • Use an Official Waste Label: Affix a "Hazardous Waste" label, as required by your institution and regulations like RCRA, to the container before adding any waste.[7][10]

  • Complete All Fields: Clearly and legibly write the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[10] List all contents, including their approximate percentages.

  • Identify Hazards: Mark the appropriate hazard classifications on the label (e.g., Irritant, Sensitizer, Environmental Hazard).

  • Provide Contact Information: Include the name of the generating researcher or lab group and the date the waste was first added to the container.

Step 5: Storage Pending Disposal

Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory pending pickup by disposal professionals.[10]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[10][11] A funnel must not be left in the container.[10]

  • Segregation: Store the container segregated from incompatible materials, particularly strong acids and bases.[10]

  • Secondary Containment: Place the container in a clean, compatible secondary containment bin or tray to contain any potential leaks.[11]

Step 6: Arranging for Final Disposal

The final step is the transfer of the waste to trained professionals for disposal in a licensed facility.

  • Contact EH&S: Follow your institution's specific procedures to request a chemical waste pickup from the Environmental Health & Safety (EH&S) department or equivalent authority.[10]

  • Do Not Attempt Treatment: Never attempt to neutralize or treat the chemical waste yourself unless it is a specifically approved and documented laboratory procedure.[7]

  • Comply with Time Limits: Be aware of regulatory limits on how long waste can be accumulated in the laboratory. Once a container is full, it must be scheduled for removal promptly (e.g., within 72 hours under EPA regulations).[10][11]

Decontamination of Empty Containers

An "empty" container that once held this compound must still be handled as if it contains the product.

  • Triple Rinse: If permitted by your institution's waste policy, triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous liquid waste. It must be collected in a separate, properly labeled hazardous waste container.

  • Deface Label: Completely remove or deface the original product label on the now-clean container.

  • Dispose of Container: Once clean and unlabeled, the container may be disposed of in the appropriate glass or plastic recycling bin.[12]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate if Necessary: For large spills, evacuate the area.

  • Don PPE: Wear the appropriate PPE as described in Step 1.

  • Contain and Clean: For minor spills, prevent the powder from spreading. Use dry methods to sweep up the material.[3][6] Place the spilled material and all contaminated cleaning supplies into a new, labeled hazardous waste container.

  • Seek Assistance: If the spill is large or you are unsure how to proceed, contact your institution's EH&S or emergency response team for assistance.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound assess Assess Hazards: - Skin/Eye Irritant - Skin Sensitizer - Aquatic Toxin start->assess decision Disposal Path Decision assess->decision sink Sink / Drain Disposal decision->sink Forbidden trash Regular Trash Disposal decision->trash Forbidden hw Designate as Solid Chemical Waste decision->hw Correct Path ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) hw->ppe container Step 2 & 3: Collect in Labeled, Compatible Waste Container ppe->container storage Step 4 & 5: Store in Secondary Containment in SAA container->storage pickup Step 6: Arrange Pickup via Institutional EH&S storage->pickup end Final Disposal at Approved Facility pickup->end

Caption: Disposal workflow for this compound.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • Safety Data Sheet for Ethyl 4-aminobenzoate. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet for Ethyl 4-aminobenzoate. (2025, May 1). Fisher Scientific.
  • Safety Data Sheet for Ethyl 4-aminobenzoate. Apollo Scientific.
  • Material Safety Data Sheet for Ethyl 4-aminobenzoate. (2008, November 20). West Liberty University.
  • Safety Data Sheet for Ethyl 4-(Dimethylamino)benzoate. (2025, September 19). Tokyo Chemical Industry.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency.
  • How To Dispose Non-Hazardous Waste. (2020, June 30). Northeastern University.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Safety Data Sheet for Ethyl 4-aminobenzoate. (2025, September 6). Thermo Fisher Scientific.
  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
  • Resource Conservation and Recovery Act (RCRA). Cornell Law School Legal Information Institute.

Sources

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 4-[(methoxycarbonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 187741-67-9 Formula: C₁₁H₁₃NO₄ Synonyms: Ethyl N-methoxycarbonyl-4-aminobenzoate; Carbamic acid, (4-(ethoxycarbonyl)phenyl)-, methyl ester.

Executive Safety Summary

The Precautionary Principle: Unlike its parent compound Benzocaine (Ethyl 4-aminobenzoate), specific toxicological data for Ethyl 4-[(methoxycarbonyl)amino]benzoate is limited in public registries. Consequently, this protocol mandates treating the substance as a Potent Sensitizer and Irritant until proven otherwise.

The primary risks stem from its physical state (likely a fine crystalline powder prone to electrostatic dispersion) and its chemical moiety (carbamate), which can exhibit biological activity and skin sensitization potential.

Immediate Action Required:

  • Containment: All open-vessel handling must occur within a certified Chemical Fume Hood (CFH).

  • Skin Barrier: Zero-tolerance for direct skin contact due to potential delayed hypersensitivity.

  • Inhalation: Particulate control is critical.

Risk Assessment & Hazard Identification

Before donning PPE, understand the "Why" behind the gear.

Hazard ClassMechanism of ActionCritical Risk Factor
Inhalation Fine particulate suspensionAbsorption through mucous membranes; potential respiratory sensitization.
Dermal Lipophilic ester/carbamate structureRapid transdermal absorption; Contact Dermatitis (H317).
Ocular Mechanical & Chemical IrritationMicro-abrasion from crystals followed by chemical hydrolysis (H319).
Static Triboelectric chargingPowder "jumping" during weighing, leading to unseen surface contamination.
The PPE Matrix: Layered Defense System

This matrix is designed for Research Scale (<100g) handling.

A. Hand Protection (The Double-Barrier Protocol)

Standard: ASTM D6978 (Chemo-rated) or EN 374.

  • Inner Layer: Nitrile, 4-5 mil (0.10–0.12 mm). Color: Blue/White.

  • Outer Layer: Nitrile, Extended Cuff, 6-8 mil (0.15–0.20 mm). Color: Purple/Black (for contrast).

  • Rationale: The carbamate moiety is often solubilized in organic solvents (DCM, Ethyl Acetate) during synthesis. Standard latex is permeable to these carriers. The outer glove is sacrificial; change immediately upon splash.

B. Respiratory Protection

Primary Control: Variable Air Volume (VAV) Fume Hood. Secondary (PPE):

  • Solid Handling: N95 (NIOSH) or P2 (EN 149) particulate respirator if hood sash is >18 inches.

  • Solution Handling: Half-face respirator with Organic Vapor/P100 cartridges (60921 type) if working outside a hood (NOT recommended).

C. Ocular & Body Defense[1][2][3]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Lab Coat (100% Cotton or Nomex) + Tyvek® Sleeve Covers .

    • Why Sleeve Covers? The gap between the glove cuff and lab coat wrist is the #1 exposure point during weighing operations.

Operational Protocol: The "Closed Loop" Workflow

This protocol minimizes exposure during the most critical phase: Transfer & Solubilization .

Step 1: Pre-Operational Setup
  • Static Neutralization: Place an ionizing bar or anti-static gun inside the hood. This compound is an ester/carbamate derivative and will likely hold significant static charge.

  • Zone Definition: Define "Clean" (Notebooks/Laptop) and "Hot" (Balance/Reagents) zones within the lab. Never cross-contaminate.

Step 2: Weighing & Transfer
  • Don full PPE (Double gloves, Goggles, Lab coat + Sleeves).

  • Place the receiving vessel (tare) inside the balance.

  • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that have not been cleaned; cross-reactivity with other amines can produce unknown byproducts.

  • The Transfer: Gently tap the powder. If "fly-away" occurs, pause and use the anti-static gun.

  • Seal: Cap the receiving vessel inside the hood before moving it.

Step 3: Decontamination (The Exit Strategy)
  • Wipe Down: Use a solvent-soaked wipe (Ethanol or Isopropanol) to clean the balance area.

  • Outer Glove Removal: Peel the outer gloves off inside the hood, turning them inside out. Dispose of them as solid hazardous waste.

  • Wash: Wash hands (still wearing inner gloves) with soap and water to remove invisible residues before removing the inner layer.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific compound.

SafetyProtocol Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution StaticControl CRITICAL: Apply Anti-Static Gun Solid->StaticControl SolventCheck Check Solvent Permeation Data Solution->SolventCheck PPESolid PPE: N95/P2 + Splash Goggles + Sleeve Covers + Double Nitrile Disposal Disposal: Segregate as Hazardous Organic Waste (Incineration) PPESolid->Disposal PPESol PPE: Fume Hood Mandatory + Double Nitrile (Chem Tested) + Goggles PPESol->Disposal StaticControl->PPESolid SolventCheck->PPESol

Caption: Decision logic for PPE selection based on physical state, emphasizing static control for solids and permeation checks for solutions.

Emergency & Disposal Procedures
Spills (Solid/Powder)[1]
  • Do NOT sweep. Sweeping generates dust aerosols.

  • Cover: Gently cover the spill with a paper towel dampened with mineral oil or a compatible solvent (to bind the dust).

  • Scoop: Lift the damp towel and place it in a wide-mouth hazardous waste jar.

  • Clean: Wash the surface with soap and water three times.

Waste Disposal[2][3][4][5]
  • Classification: Hazardous Organic Waste (Non-Halogenated, unless dissolved in DCM).

  • Method: High-temperature incineration.

  • Segregation: Do not mix with strong oxidizers or strong acids, as hydrolysis of the carbamate/ester bonds can release reactive intermediates.

References
  • PubChem. (n.d.). This compound (CID 4524844).[6] National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Retrieved February 12, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). Retrieved February 12, 2026, from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。